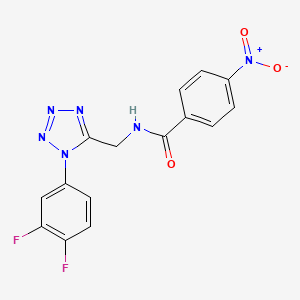
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a tetrazole ring (a five-membered ring with four carbon atoms and one nitrogen atom), a benzamide group (a benzene ring attached to a carboxamide group), and nitro group. The presence of these functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution or condensation . For example, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions that this compound undergoes would likely depend on the conditions and the presence of other reactants. For example, the presence of a nitro group could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and solubility .Wissenschaftliche Forschungsanwendungen
Quality Control Methods
In the development of anticonvulsants among derivatives of 1,3,4-thiadiazole, quality control techniques are crucial for introducing new medicinal substances. A study developed methods for the identification, determination of impurities, and quantitative determination of a related compound, emphasizing the importance of spectroscopy and chromatography in standardizing these substances for medical application (Sych et al., 2018).
Physico-chemical Study
Research on the physicochemical properties of bioactive compounds, including solubility, sublimation, and distribution, provides essential data for their application in medicinal chemistry. A study measuring the saturated vapor pressure, solubility in various solvents, and distribution coefficients offers insight into the compound's behavior in different environments (Ol’khovich et al., 2017).
Synthesis and Structure
The synthesis and crystal structure analysis of compounds related to the target chemical have been conducted to understand their potential as cyclooxygenase-2 inhibitors. These studies involve detailed synthesis routes and molecular docking to explore their interactions with biological enzymes, providing a foundation for further drug development (Al-Hourani et al., 2016).
Metal Ion Interactions
Understanding how chemical compounds interact with metal ions can reveal their potential applications in sensing or catalysis. A study on the fluorescence emissions of nitrobenzamide isomers in the presence of various metal ions highlights the selective sensitivity to Cu2+, Fe2+, and Fe3+ ions, indicating potential applications in chemical sensing (Phukan et al., 2015).
Antibacterial Activity
The exploration of nitrobenzamide derivatives for their antimicrobial properties is a significant area of research. A study synthesized a series of these compounds and evaluated their in vitro antitubercular activity, highlighting the potential for developing new treatments for bacterial infections (Wang et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The compound acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream signaling pathways triggered by this neurotransmitter.
Biochemical Pathways
These changes can affect neuronal excitability and neurotransmission .
Result of Action
The antagonism of the Dopamine D2 receptor by this compound can lead to a variety of molecular and cellular effects. For instance, it can modulate the activity of neurons in the brain, potentially influencing behaviors and physiological functions associated with the dopaminergic system .
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N6O3/c16-12-6-5-11(7-13(12)17)22-14(19-20-21-22)8-18-15(24)9-1-3-10(4-2-9)23(25)26/h1-7H,8H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBINXELHICFXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2796039.png)
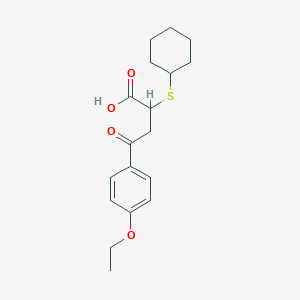
![5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2796042.png)
![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)

![6-Amino-7-benzimidazol-2-yl-5-benzylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2796051.png)
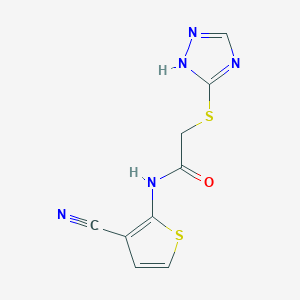

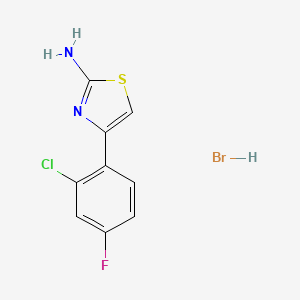

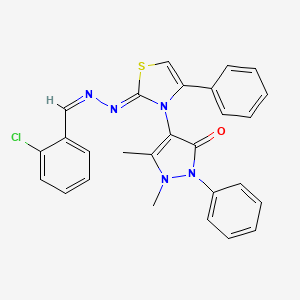
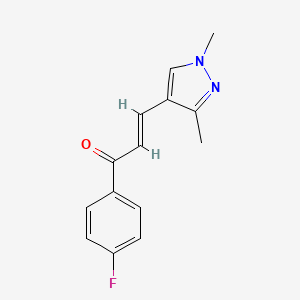
![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2796061.png)
